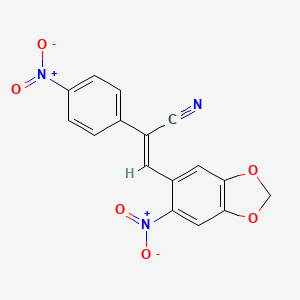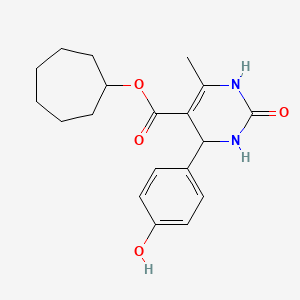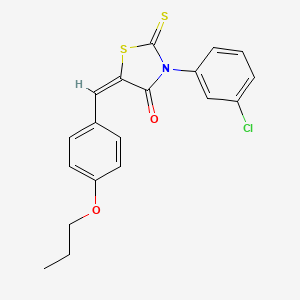![molecular formula C14H14ClN3O4 B5219425 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CNF and is used in various applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the structure and function of biological membranes, and as a potential therapeutic agent for treating cancer.
Mecanismo De Acción
The mechanism of action of CNF is not fully understood, but it is believed to involve the binding of the compound to specific proteins or membrane structures. This binding can alter the conformation or function of the protein or membrane, leading to changes in cellular signaling pathways or other physiological processes.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channels and transporters. These effects are likely due to the compound's interactions with specific proteins or membrane structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNF in lab experiments is its high binding affinity for proteins and membranes. This makes it an ideal tool for studying protein-protein interactions and membrane structure and function. However, one limitation of CNF is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CNF. One area of interest is the development of new derivatives of CNF with improved properties, such as increased binding affinity or reduced toxicity. Another area of interest is the use of CNF as a therapeutic agent for treating cancer or other diseases. Finally, there is also potential for using CNF as a tool for studying the structure and function of other biological molecules, such as nucleic acids or carbohydrates.
Métodos De Síntesis
The synthesis of CNF involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-bromoethylamine hydrobromide to form the intermediate 2-(2-bromoethylamino)-4-nitroaniline. This intermediate is then reacted with 5-methyl-2-furoic acid to produce CNF.
Aplicaciones Científicas De Investigación
CNF has been extensively studied in scientific research due to its unique properties and potential applications. One of the most significant applications of CNF is as a fluorescent probe for detecting protein-protein interactions. This is because CNF has a high binding affinity for proteins and can be used to visualize the interactions between proteins in real-time.
Propiedades
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-9-2-5-13(22-9)14(19)17-7-6-16-12-4-3-10(18(20)21)8-11(12)15/h2-5,8,16H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOKPZMHGCIMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5717526 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)
![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)

![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)

![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)

![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)